1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-
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Overview
Description
1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl- is a complex organic compound with a unique structure. It is characterized by the presence of an indenol core, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The compound also features a tert-butyl dimethylsilyl (TBS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl- typically involves multiple stepsThe reaction conditions often involve the use of strong bases and silylating agents such as tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The TBS protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the removal of the TBS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl- involves its interaction with specific molecular targets and pathways. The TBS protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions. The indenol core can interact with various enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1H-Indene, 5-(1,1-dimethylethyl)-2,3-dihydro-1,1-dimethyl-: This compound shares a similar indenol core but lacks the TBS protecting group.
1H-Indene-1-ethanol, 4-[[(1,1-diMethylethyl)diMethylsilyl]oxy]octahydro-β,7a-diMethyl-: Another compound with a similar structure but different functional groups.
Uniqueness
1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl- is unique due to the presence of the TBS protecting group, which provides stability and selectivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
Molecular Formula |
C16H26O2Si |
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Molecular Weight |
278.46 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-1-methyl-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C16H26O2Si/c1-15(2,3)19(5,6)18-13-7-8-14-12(11-13)9-10-16(14,4)17/h7-8,11,17H,9-10H2,1-6H3 |
InChI Key |
URXYLGQRQQKLGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
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